molecular formula C3H5NO<br>C3H5NO<br>CH2=CH-CONH2 B7770469 Acrylamide CAS No. 9082-06-8

Acrylamide

Cat. No.: B7770469
CAS No.: 9082-06-8
M. Wt: 71.08 g/mol
InChI Key: HRPVXLWXLXDGHG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acrylamide, a potential neurotoxin, primarily targets the nervous system and reproductive system . It has been found to interact with key regulatory proteins such as kinesins, which are motor proteins critically involved in cell divisions . In females, this compound targets the ovary, impacting corpus luteum formation, atresia, and follicular development .

Mode of Action

This compound interacts with its targets primarily through the formation of covalent bonds with soft nucleophiles, particularly cysteine thiolate groups located within active sites of presynaptic proteins . This interaction results in protein inactivation, disrupting nerve terminal processes and impairing neurotransmission . Studies have also found that this compound can combine with purine bases on DNA molecules to form DNA adducts, inhibit the release of neurotransmitters, cause nerve terminal degeneration, and damage nerve structures .

Biochemical Pathways

This compound affects multiple biochemical pathways. It is metabolized in vivo by two pathways: biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide (GA), and coupling to glutathione in the presence of glutathione S-transferase (GST) to form N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) . This compound’s neurotoxic effects are primarily associated with axonal degeneration of the nervous system, nerve cell apoptosis, oxidative stress, inflammatory response, and gut-brain axis homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It induces programmed cell death, including apoptosis, autophagy, and programmed necrosis . This compound also causes severe nerve damage and peripheral neuronal damage in both animals and humans . It has been shown to cause oxidative stress on cells due to its conjugation with glutathione and superoxide dismutase enzymes, leading to their subsequent inhibition .

Action Environment

The formation and action of this compound are influenced by various environmental factors. The main parameters that affect this compound formation in foods are the composition of the raw food, and time–temperature of food processing . This compound levels vary in bread depending on the time and thermal processing, this compound precursors found in different grains, the grain varieties and parts of the grains, fermentation time and type of microorganisms and used co-ingredients . This compound may be released into drinking water supplies from its wide-ranging industrial use . It has high risk of contamination into surface and ground water supplies due to its rapid solubility and mobility in water .

Biochemical Analysis

Biochemical Properties

Acrylamide is the major by-product of the Maillard reactions in foods with the overheating processes of L-asparagine-rich foods with reducing sugars . This compound hydrolyzing enzyme “amidohydrolase” is one of the most promising enzymes for this compound degradation in foods .

Cellular Effects

The consequences of this compound exposure have been allied to neurotoxicity and carcinogenicity . This compound was classified by the World Health Organization (WHO) and International Agency for Research on Cancer as a Group 2A .

Molecular Mechanism

The vinyl group of this compound is electron deficient and can be easily attacked by nucleophiles . Furthermore, this compound can undergo oxidative biotransformation by cytochrome P450 2E1 (CYP2E1) .

Temporal Effects in Laboratory Settings

The enzyme displayed a significant thermal stability as revealed from the value of T1/2 (13.37 h), and thermal denaturation rate ( Kr 0.832×10 –3 min) at 50 °C, with metalloproteinic identity .

Dosage Effects in Animal Models

The fact that this compound, a proven rodent carcinogen, is present in significant quantities (up to several mg/kg of foodstuff) in a wide range of commonly consumed human foods is alarming .

Metabolic Pathways

The schematic metabolic pathway through which this compound is converted to glycidamide is shown .

Transport and Distribution

This compound is highly water soluble, easily reactive in air and rapidly polymerizable .

Subcellular Localization

In analytical biochemistry, polymers of this compound (polythis compound) are widely used for chromatography and electrophoresis, e.g. for separation and purification of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylamide can be synthesized through the hydration of acrylonitrile (CH₂=CHCN) in the presence of catalysts. . The reaction is as follows: [ \text{CH}_2=\text{CHCN} + \text{H}_2\text{O} \rightarrow \text{CH}_2=\text{CHC(O)NH}_2 ]

Industrial Production Methods: Historically, this compound was produced using sulfuric acid or copper catalysts. the discovery of nitrile hydratase in microorganisms has led to its use in industrial production, replacing the older methods . This enzymatic process is more environmentally friendly and efficient.

Chemical Reactions Analysis

Types of Reactions: Acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, heat, or ultraviolet light.

    Hydrolysis: Requires acidic or basic conditions.

Major Products:

Properties

IUPAC Name

prop-2-enamide
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InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)
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InChI Key

HRPVXLWXLXDGHG-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)N
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Molecular Formula

C3H5NO, Array
Record name ACRYLAMIDE
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Related CAS

9003-05-8
Record name Polyacrylamide
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DSSTOX Substance ID

DTXSID5020027
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Molecular Weight

71.08 g/mol
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Physical Description

Acrylamide appears as white crystalline solid shipped either as a solid or in solution. A confirmed carcinogen. Toxic by skin absorption. Less dense than water and soluble in water. May be toxic by ingestion. Used for sewage and waste treatment, to make dyes, adhesives. The solid is stable at room temperature, but upon melting may violently polymerize. Toxic, irritating to skin, eyes, etc., Acrylamide solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned., Acrylamide solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystalline, odorless solid; [NIOSH], Solid, WHITE CRYSTALS., White crystalline, odorless solid.
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Boiling Point

189 °F at 2 mmHg (EPA, 1998), 192.6 °C, 192.60 °C. @ 760.00 mm Hg, 347-572 °F (decomposes), 347-572 °F (Decomposes)
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Flash Point

280.4 °F (EPA, 1998), 138 °C (280 °F) - closed cup, 138 °C c.c., 280 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C, Soluble in ethanol, ethyl ether and acetone, Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068, 390 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 204 (very good), (86 °F): 216%
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Density

1.122 at 86 °F (EPA, 1998) - Denser than water; will sink, 1.122 at 30 °C/4 °C, 1.13 g/cm³, 1.12
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Vapor Density

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air = 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

0.007 mmHg at 68 °F (EPA, 1998), 0.007 [mmHg], 0.9 Pa (7X10-3 mm Hg) at 25 °C, Vapor pressure, Pa at 25 °C: 0.9, 0.007 mmHg
Record name ACRYLAMIDE
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Mechanism of Action

... In this study, we first investigated the effects of acrylamide (ACR) on slow axonal transport of neurofilaments in cultured rat dorsal root ganglia (DRG) neurons through live-cell imaging approach. Then for the underlying mechanisms exploration, the protein level of neurofilament subunits, motor proteins kinesin and dynein, and dynamitin subunit of dynactin in DRG neurons were assessed by western blotting and the concentrations of ATP was detected using the ATP Assay Kit. The results showed that ACR treatment results in a dose-dependent decrease of slow axonal transport of neurofilaments. Furthermore, ACR intoxication significantly increases the protein levels of the three neurofilament subunits (NF-L, NF-M, NF-H), kinesin, dynein, and dynamitin subunit of dynactin in DRG neurons. In addition, ATP level decreased significantly in ACR-treated DRG neurons. Our findings indicate that ACR exposure retards slow axonal transport of NF-M, and suggest that the increase of neurofilament cargoes, motor proteins, dynamitin of dynactin, and the inadequate ATP supply contribute to the ACR-induced retardation of slow axonal transport., Acrylamide produces a central-peripheral distal axonopathy when administered chronically. This is characterized functionally by decreases in the monosynaptic reflex and dorsal root potential and alterations in the characteristics of the dorsal root reflex. Acute administration of acrylamide inhibits the oxidative enzyme complex nicotinamide adenine dinucleotide (reduced form)-tetrazolium reductase and slows retrograde axoplasmic transport. This study was carried out to determine if the spinal cord reflexes are also affected following acute administration of acrylamide. Dose response studies revealed a dose-dependent increase in both the monosynaptic reflex and dorsal root reflex. A single injection of 50 mg/kg acrylamide caused an increase in both the monosynaptic reflex and dorsal root reflex within 15 min and continued for over 3 hr. These data are paradoxical since chronic administration of acrylamide results in decreased function. Two possible mechanisms are proposed. First, calcium ion regulation may be involved in both the acute and chronic effects of acrylamide on spinal cord reflexes. Second, a depolarization of the neurons is occurring just prior to cell injury or death.
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Impurities

Possible contaminants include sodium sulfate, acrylic acid, sulfuric acid, and water, depending on the mode of synthesis. The commercial product has been reported to contain residual levels of 1-100 mg/kg acrylonitrile.
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Color/Form

Flake-like crystals from benzene, White crystalline ... solid

CAS No.

79-06-1, 9003-05-8
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Melting Point

184 °F (EPA, 1998), 84.5 °C, 184 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acrylamide
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Acrylamide
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Acrylamide
Reactant of Route 4
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Acrylamide
Reactant of Route 5
Acrylamide
Reactant of Route 6
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Acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.